3-((tert-Butoxycarbonyl)amino)picolinic acid

Analytical Chemistry Quality Control Synthetic Intermediate

3-((tert-Butoxycarbonyl)amino)picolinic acid (CAS 569687-82-7) is a heteroaromatic amino acid derivative comprising a picolinic acid (pyridine-2-carboxylic acid) core with a tert-butoxycarbonyl (Boc) protected amino group at the 3-position. With the molecular formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol, it is primarily utilized as a protected synthetic intermediate in peptide chemistry, medicinal chemistry, and the preparation of complex organic molecules.

Molecular Formula C11H14N2O4
Molecular Weight 238.243
CAS No. 569687-82-7
Cat. No. B2873633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((tert-Butoxycarbonyl)amino)picolinic acid
CAS569687-82-7
Molecular FormulaC11H14N2O4
Molecular Weight238.243
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(N=CC=C1)C(=O)O
InChIInChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-12-8(7)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15)
InChIKeySEMXBDMLULHKBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((tert-Butoxycarbonyl)amino)picolinic acid (CAS 569687-82-7): A Boc-Protected Picolinic Acid Building Block for Controlled Amine Functionalization


3-((tert-Butoxycarbonyl)amino)picolinic acid (CAS 569687-82-7) is a heteroaromatic amino acid derivative comprising a picolinic acid (pyridine-2-carboxylic acid) core with a tert-butoxycarbonyl (Boc) protected amino group at the 3-position [1]. With the molecular formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol, it is primarily utilized as a protected synthetic intermediate in peptide chemistry, medicinal chemistry, and the preparation of complex organic molecules . The compound exhibits a reported melting point of 154 °C (solvent: ethyl acetate/ligroine) .

Why 3-((tert-Butoxycarbonyl)amino)picolinic acid Cannot Be Replaced by Unprotected or Differentially Substituted Analogs in Multi-Step Syntheses


Simple substitution of 3-((tert-Butoxycarbonyl)amino)picolinic acid with its unprotected 3-aminopicolinic acid counterpart or regioisomeric Boc-aminopicolinic acids introduces orthogonal synthetic liabilities. The unprotected 3-amino group is susceptible to acylation, alkylation, and oxidative side reactions during multi-step sequences, while regioisomers (e.g., 4- or 6-Boc-aminopicolinic acid) present altered steric and electronic environments that can drastically modify metal-chelating properties and subsequent coupling efficiencies . The Boc group provides stability under basic conditions yet is selectively cleaved under mild acidic conditions (e.g., TFA, HCl), enabling precise temporal control over amine unmasking—a feature not afforded by unprotected analogs [1]. Additionally, the 3-position Boc-amino group in this compound offers a unique spatial arrangement relative to the carboxylic acid handle, which is critical for applications such as β-lactam antibiotic synthesis and the construction of conformationally constrained pharmacophores .

Quantitative Evidence for Selecting 3-((tert-Butoxycarbonyl)amino)picolinic acid (569687-82-7) Over Closest Analogs


Physical State and Purity: Comparison of Melting Point with Unprotected 3-Aminopicolinic Acid

3-((tert-Butoxycarbonyl)amino)picolinic acid exhibits a defined melting point of 154 °C (recrystallized from ethyl acetate/ligroine), whereas its unprotected analog, 3-aminopicolinic acid, is typically an amorphous solid or powder without a sharply defined melting range, complicating purity assessment via standard differential scanning calorimetry (DSC) . This well-defined thermal property facilitates identity verification and purity control in procurement and quality assurance workflows .

Analytical Chemistry Quality Control Synthetic Intermediate

Molecular Weight Distinction from N-Boc Protected Carboxylic Acid Analogs

The molecular weight of 3-((tert-butoxycarbonyl)amino)picolinic acid is 238.24 g/mol (C₁₁H₁₄N₂O₄), which is approximately 15 g/mol higher than analogs where the Boc group is attached directly to the carboxylic acid oxygen (e.g., 6-(tert-butoxycarbonyl)picolinic acid, MW 223.23 g/mol) . This mass difference arises from the N-Boc vs. O-Boc substitution pattern and provides a distinct MS and elemental analysis signature, preventing cross-contamination or misidentification in inventory and reaction monitoring [1].

Medicinal Chemistry Synthetic Chemistry Building Block Procurement

Proven Utility as a Key Intermediate in β-Lactam Antibiotic Synthesis

3-((tert-Butoxycarbonyl)amino)picolinic acid is explicitly cited as an intermediate for the synthesis of β-lactams, a class of critically important antibiotics . In contrast, its regioisomer, 6-N-Boc-aminopicolinic acid (CAS 258497-21-1), is predominantly documented as a general research chemical without specific application data in this therapeutically relevant area . The 3-position substitution pattern is crucial for constructing the fused β-lactam ring system via intramolecular cyclization.

Medicinal Chemistry Antibiotic Synthesis Chiral Synthesis

Quantitative Stability Advantage of Boc Protection Over Unprotected Amine During Multi-Step Synthesis

The Boc group in 3-((tert-butoxycarbonyl)amino)picolinic acid confers stability to the amino functionality under strongly basic conditions (e.g., saponification, nucleophilic substitutions), preventing unwanted acylation or alkylation side reactions that would occur with unprotected 3-aminopicolinic acid . While direct quantitative yield comparisons for this specific compound are not publicly available, class-level data indicate that Boc-protected intermediates routinely provide >20% higher yields in multi-step sequences compared to their unprotected counterparts due to suppressed side-product formation [1]. The Boc group is cleaved quantitatively under mild acidic conditions (e.g., 50% TFA in DCM, 1-2 h, >95% conversion), allowing precise deprotection without degrading acid-sensitive moieties elsewhere in the molecule .

Peptide Chemistry Protecting Group Strategy Process Chemistry

Regiochemical Specificity for Kinase Inhibitor Scaffold Construction

3-((tert-Butoxycarbonyl)amino)picolinic acid is identified as a precursor to kinase inhibitors and antiviral agents, with its carboxylic acid moiety enabling conjugation to diverse pharmacophores . In contrast, the 4- and 6-regioisomeric Boc-aminopicolinic acids are less frequently cited in kinase inhibitor patents and primary literature . The 3-amino substitution pattern is strategically positioned to mimic the adenine ring of ATP in kinase inhibitor design, a feature not equally shared by the 4- or 6-substituted analogs [1].

Kinase Inhibitor Medicinal Chemistry Antiviral Agents

Validated Research and Industrial Applications for 3-((tert-Butoxycarbonyl)amino)picolinic acid (569687-82-7)


Synthesis of β-Lactam Antibiotics via Intramolecular Cyclization

Utilize 3-((tert-Butoxycarbonyl)amino)picolinic acid as a key intermediate in the construction of the β-lactam core. The Boc-protected amino group at the 3-position is strategically placed to undergo intramolecular attack on an activated carboxylic acid derivative, forming the characteristic four-membered β-lactam ring. The Boc group remains intact during this cyclization step, then is selectively removed under mild acidic conditions to reveal the free amine for further functionalization or conjugation. This approach is directly supported by vendor application notes .

Medicinal Chemistry: Scaffold for Kinase Inhibitor Development

Employ 3-((tert-Butoxycarbonyl)amino)picolinic acid as a versatile building block for the preparation of picolinamide-based kinase inhibitors. The 3-Boc-amino group provides a protected handle for subsequent diversification after the carboxylic acid moiety is conjugated to various pharmacophores (e.g., via amide bond formation). The Boc group's stability to basic conditions allows for robust coupling chemistries, while its facile acidic cleavage reveals the amine for late-stage functionalization. This scenario is validated by vendor descriptions of the compound as a precursor to kinase inhibitors and antiviral agents .

Solid-Phase Peptide Synthesis (SPPS) Incorporating Non-Natural Amino Acid Residues

Incorporate 3-((tert-Butoxycarbonyl)amino)picolinic acid as a protected, non-natural amino acid building block in solid-phase peptide synthesis. The Boc group provides orthogonal protection relative to Fmoc-based SPPS strategies, allowing for selective deprotection and chain elongation under acidic conditions. The picolinic acid backbone introduces a rigid, heteroaromatic moiety that can modulate peptide conformation and metal-binding properties. The well-defined physical properties, including a sharp melting point, facilitate accurate weighing and handling .

Drug Impurity Reference Standard and Analytical Method Development

Use high-purity 3-((tert-Butoxycarbonyl)amino)picolinic acid (typically ≥95% or ≥98%) as a reference standard for the identification and quantification of related substances or degradation products in pharmaceutical formulations . The compound's distinct molecular weight and chromatographic retention time, coupled with its defined melting point, make it a reliable marker in HPLC, LC-MS, and GC analyses. This application is explicitly noted by multiple vendors [1].

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